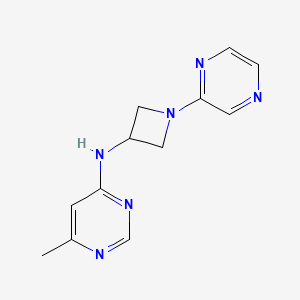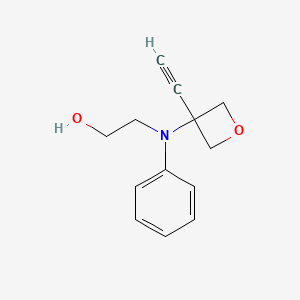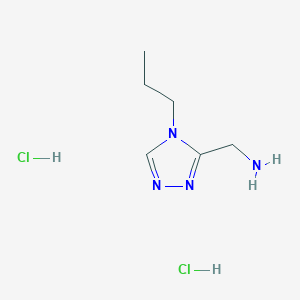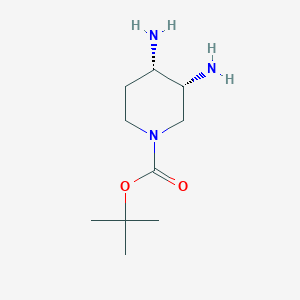
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. It has been reported to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. In agriculture, it has been reported to have herbicidal activity against certain weed species, making it a potential candidate for weed control.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cell proliferation and tumor growth, such as thymidylate synthase and dihydrofolate reductase. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. In agriculture, it has been reported to have herbicidal activity against certain weed species.
Advantages and Limitations for Lab Experiments
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. However, one of the limitations is its potential toxicity, which could restrict its use in certain applications.
Future Directions
There are several future directions for the study of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One of the potential directions is the development of new drugs based on its anti-tumor, anti-inflammatory, and anti-bacterial properties. Additionally, further studies could be conducted to understand its mechanism of action and potential toxicity. In agriculture, it could be further studied for its herbicidal activity against different weed species. Overall, the potential applications of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine make it an interesting compound for future research.
Synthesis Methods
The synthesis of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chloropyrimidine-5-carbaldehyde with 2-aminopyrazine in the presence of a base and a reducing agent. The resulting product is then treated with methyl iodide to obtain the final compound.
properties
IUPAC Name |
6-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-9-4-11(16-8-15-9)17-10-6-18(7-10)12-5-13-2-3-14-12/h2-5,8,10H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXODPFAFSAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CN(C2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)
![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)

![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)

![N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2386940.png)